1.1. Overview: IACS-13909, chemically known as 1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine, is a potent and selective allosteric inhibitor of the Src homology 2 domain-containing phosphatase 2 (SHP2). [, , ] It functions as a research tool for investigating the role of SHP2 in various cellular processes and disease models, particularly in cancer research.
1.2. Classification: IACS-13909 falls under the classification of small molecule enzyme inhibitors, specifically targeting protein tyrosine phosphatases. [, ]
1.3. Role in Scientific Research: This compound is instrumental in preclinical studies investigating its potential to overcome resistance mechanisms to existing cancer therapies, particularly in EGFR-mutant non-small cell lung cancer (NSCLC). [, ] It serves as a valuable tool to understand SHP2 signaling pathways and explore potential therapeutic interventions targeting SHP2 activity.
8.1. Clinical Development: One of the provided papers mentions that a compound potently inhibiting SHP2, potentially IACS-13909 or a related derivative, has been selected for clinical development and is undergoing Investigational New Drug (IND)-enabling studies. [] This indicates a significant step towards translating the preclinical findings into potential clinical applications.
8.2. Combination Therapies: Exploring the synergistic potential of IACS-13909 in combination with existing cancer therapies, like osimertinib or other targeted therapies, represents a promising avenue for future research. [, ] This approach could potentially enhance treatment efficacy and potentially overcome resistance mechanisms.
IACS-13909 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2, which plays a crucial role in various signaling pathways, particularly in the context of cancer. This compound has garnered attention due to its ability to suppress signaling through the receptor tyrosine kinase and mitogen-activated protein kinase pathways, making it a candidate for cancer therapy, especially in tumors driven by mutations in the epidermal growth factor receptor.
IACS-13909 is classified as an allosteric inhibitor specifically targeting SHP2. It was developed as part of ongoing research into small-molecule inhibitors that can effectively modulate the activity of this enzyme, which is implicated in oncogenic signaling pathways. The compound has been documented in various scientific publications and databases, including BenchChem, PubChem, and MedChemExpress .
The synthesis of IACS-13909 involves multiple steps, focusing on the preparation of key intermediates followed by their coupling. Although specific synthetic routes are proprietary, general methods include:
The exact conditions used for these reactions are not publicly disclosed but are designed to optimize both yield and purity.
IACS-13909 participates in various chemical reactions typical for small organic molecules:
These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and catalysts. The specific products formed depend on the reaction conditions employed.
IACS-13909 functions as an allosteric inhibitor of SHP2 by binding to a site distinct from the active site of the enzyme. This binding stabilizes the inactive conformation of SHP2, effectively inhibiting its phosphatase activity. Key findings include:
Crystallographic studies have shown that IACS-13909 interacts with specific residues at the interface between the phosphatase domain and the C-terminal SH2 domain, confirming its allosteric mode of action .
IACS-13909 exhibits several notable physical and chemical properties relevant to its function:
These properties contribute to its effectiveness as an inhibitor in experimental settings .
IACS-13909 has significant potential applications in cancer research and therapy:
Research continues to explore its efficacy across various cancer models, emphasizing its role in targeted cancer therapies aimed at SHP2 modulation .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2